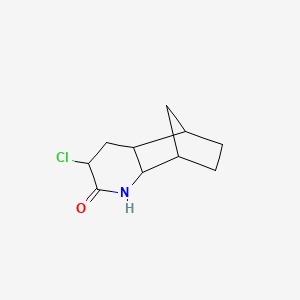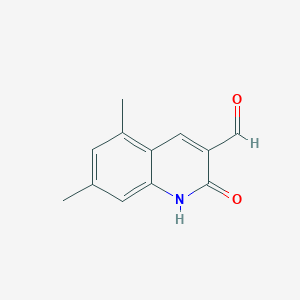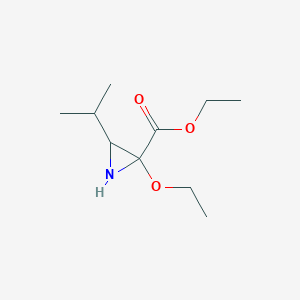![molecular formula C11H5NO3 B11901234 Furo[3,4-c]quinoline-1,3-dione CAS No. 4945-20-4](/img/structure/B11901234.png)
Furo[3,4-c]quinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furo[3,4-c]quinoline-1,3-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,4-c]quinoline-1,3-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under oxidative conditions. For instance, the reaction of isatins with β-ketoamides in the presence of ethylenediamine diacetate (EDDA) as a catalyst can yield this compound derivatives . Another method involves the oxidative annulation followed by dehydrogenation and N-demethylation using cerium(IV) oxide (CeO2) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: Furo[3,4-c]quinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and cerium(IV) oxide (CeO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative annulation can lead to the formation of fused tetrahydroisoquinolines .
科学研究应用
Furo[3,4-c]quinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for its potential use in cancer treatment and other therapeutic areas.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用机制
The mechanism by which furo[3,4-c]quinoline-1,3-dione exerts its effects is primarily through the inhibition of specific enzymes. For example, it inhibits tyrosyl-DNA phosphodiesterase 2 (TDP2), which plays a crucial role in DNA repair processes . By inhibiting this enzyme, the compound can induce DNA damage in cancer cells, making it a potential candidate for cancer therapy.
相似化合物的比较
Pyrrolo[3,4-c]quinoline-1,3-dione: This compound shares a similar fused ring structure but with a pyrrole ring instead of a furan ring.
Furo[3,2-c]quinoline: Another similar compound with a different fusion pattern of the furan and quinoline rings.
Uniqueness: Furo[3,4-c]quinoline-1,3-dione is unique due to its specific ring fusion pattern and the presence of both furan and quinoline moieties
属性
CAS 编号 |
4945-20-4 |
|---|---|
分子式 |
C11H5NO3 |
分子量 |
199.16 g/mol |
IUPAC 名称 |
furo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C11H5NO3/c13-10-7-5-12-8-4-2-1-3-6(8)9(7)11(14)15-10/h1-5H |
InChI 键 |
HHSFODPMAPTFQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)


![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)


![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)

